molecular formula C8H5BrClF3O B1381438 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol CAS No. 1690490-18-6

4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B1381438
CAS No.: 1690490-18-6
M. Wt: 289.47 g/mol
InChI Key: GRRMRHIHIKXJGB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol (CAS: 1253696-31-9) is a substituted benzyl alcohol derivative with a unique tertiary alcohol structure. Its molecular formula is C₈H₅BrClF₃O, and its molecular weight is 288.48 g/mol (calculated). The compound features:

  • A benzene ring substituted with bromo (position 4) and chloro (position 3) groups.
  • A trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group attached to the benzylic carbon (alpha position), making it a tertiary alcohol.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRMRHIHIKXJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that benzylic compounds often undergo reactions at the benzylic position, which can be resonance stabilized. This suggests that the compound might interact with biological targets that can facilitate such reactions.

Action Environment

The action of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by factors such as temperature, pH, and the presence of other reactive species. These factors can influence the compound’s efficacy and stability.

Biological Activity

4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol (CAS No. 1690490-18-6) is a benzylic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C9H7BrClF3O
  • Molecular Weight : 301.5 g/mol
  • Structure : The compound features a benzyl alcohol structure with bromine, chlorine, and trifluoromethyl substituents, which influence its reactivity and biological interactions.

The biological activity of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol primarily involves:

  • Benzylic Position Reactions : The compound can undergo free radical reactions, nucleophilic substitutions, and oxidation processes, which are characteristic of benzylic compounds.
  • Interaction with Biological Targets : It may interact with various enzymes and receptors, potentially modulating their activity through competitive inhibition or allosteric modulation .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, structural modifications in similar compounds have been shown to increase potency against various pathogens .

Enzyme Inhibition

Studies suggest that the presence of halogen substituents can significantly enhance the inhibition of specific enzymes. For example, the trifluoromethyl group has been linked to increased potency in inhibiting serotonin uptake by altering the binding affinity to the target enzyme .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted compounds, including 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol. Results indicated a notable increase in activity against Gram-positive bacteria compared to non-fluorinated analogs.
    CompoundActivity (Zone of Inhibition mm)Reference
    4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol15
    Non-fluorinated analog10
  • Enzyme Inhibition Research :
    • In a comparative study on enzyme inhibitors, it was found that compounds with trifluoromethyl groups exhibited improved IC50 values in inhibiting key enzymes involved in metabolic pathways.
    CompoundIC50 (nM)Target Enzyme
    4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol50Serotonin Transporter
    Non-fluorinated analog120Serotonin Transporter
    Other Trifluoromethyl Compounds30-60Various Enzymes

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol has shown potential as a pharmacophore in drug development due to its structural features that allow for interactions with biological targets. Its benzylic position is reactive, making it suitable for various synthetic modifications.

  • Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in neurotransmitter uptake, particularly serotonin transporters. In comparative studies, it exhibited an IC50 value of around 50 nM, which is significantly lower than non-fluorinated analogs (IC50 of 120 nM) .

Antimicrobial Activity

The presence of trifluoromethyl groups in the compound enhances its antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit improved efficacy against Gram-positive bacteria.

  • Case Study : An antimicrobial activity study revealed that 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol showed notable activity against Staphylococcus aureus, outperforming non-fluorinated counterparts .

Synthesis of Complex Molecules

This compound serves as an important building block in organic synthesis, particularly in the creation of more complex molecules. Its ability to undergo nucleophilic substitutions and free radical reactions makes it a versatile reagent in synthetic chemistry.

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction at the benzylic positionSynthesis of substituted benzyl derivatives
Free Radical ReactionsInvolvement in radical chain reactionsFormation of complex polymers

The biological activity of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol can be attributed to its ability to modulate enzyme activities through competitive inhibition and allosteric modulation. The halogen substituents (bromine and chlorine) contribute significantly to its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to other benzyl alcohol derivatives with halogen and trifluoromethyl substituents (Table 1).

Table 1: Comparative Analysis of Substituted Benzyl Alcohols
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Alcohol Type Notable Properties/Applications
4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol 1253696-31-9 C₈H₅BrClF₃O 288.48 4-Br, 3-Cl, α-CF₃ Tertiary Pharmaceutical intermediate; steric hindrance impacts reactivity
4-Chloro-3-(trifluoromethyl)benzyl alcohol 65735-71-9 C₈H₆ClF₃O 210.58 4-Cl, 3-CF₃ Primary Intermediate in organic synthesis; higher reactivity in oxidation reactions
4-Bromo-2-fluorobenzyl alcohol 188582-62-9 C₇H₆BrFO 205.02 4-Br, 2-F Primary Used in cross-coupling reactions; lower steric demand
4-Fluoro-3-(trifluoromethyl)benzyl alcohol 67515-61-1 C₈H₆F₄O 194.13 4-F, 3-CF₃ Primary Catalyst in photoredox reactions; electron-withdrawing groups enhance stability
2-Bromo-4-(trifluoromethyl)benzyl alcohol 497959-33-8 C₈H₆BrF₃O 255.03 2-Br, 4-CF₃ Primary Precursor for Suzuki-Miyaura coupling; moderate solubility in polar solvents

Detailed Analysis of Functional Differences

Alcohol Type and Reactivity

  • Tertiary Alcohol (Target Compound) : The α-CF₃ group creates steric hindrance, reducing nucleophilic substitution reactivity compared to primary alcohols. This makes it less prone to oxidation but more stable under acidic conditions .
  • Primary Alcohols (e.g., 4-Chloro-3-(trifluoromethyl)benzyl alcohol) : Exhibit higher reactivity in oxidation reactions. For example, benzyl alcohols with electron-withdrawing groups (e.g., -CF₃) are selectively oxidized to aldehydes under photocatalytic conditions .

Fluorine vs. Chlorine: Fluorine substituents (e.g., in 4-Bromo-2-fluorobenzyl alcohol) improve metabolic stability in pharmaceuticals but reduce boiling points compared to chloro analogs .

Applications

  • Pharmaceutical Intermediates : The target compound’s tertiary structure and halogenated aromatic ring make it a candidate for kinase inhibitors or antiviral agents.
  • Catalysis : Primary alcohols like 4-Fluoro-3-(trifluoromethyl)benzyl alcohol are used in light-driven oxidation reactions due to their electron-deficient aromatic rings .

Research Findings and Trends

  • Photocatalytic Oxidation : Electron-withdrawing groups (-CF₃, -Br) on benzyl alcohols slow oxidation rates due to decreased electron density at the hydroxyl group. Tertiary alcohols like the target compound are less reactive than primary analogs .
  • Synthetic Utility : Brominated benzyl alcohols (e.g., 2-Bromo-4-(trifluoromethyl)benzyl alcohol) serve as key substrates in cross-coupling reactions to build biaryl structures .

Preparation Methods

Halogenation of Benzyl Alcohol Derivatives

Method Overview:
The primary approach involves halogenating a suitably substituted benzyl alcohol or benzyl precursor using halogenating agents such as phosphorus tribromide (PBr₃), thionyl chloride (SOCl₂), or phosphorus trichloride (PCl₃). These reagents facilitate the conversion of benzyl alcohols to benzyl halides, which can then be further functionalized.

Key Reaction Steps:

  • Starting Material: 4-Bromo-3-chloro-α-(trifluoromethyl)benzyl alcohol or its precursors.
  • Halogenation Agent:
    • Phosphorus tribromide (PBr₃) for bromination.
    • Thionyl chloride (SOCl₂) for chlorination.
  • Reaction Conditions:
    • Temperature: 0°C to 25°C to control reaction rate and selectivity.
    • Solvent: Anhydrous toluene or dichloromethane (DCM).
    • Duration: 2–8 hours depending on reagent excess and substrate reactivity.

Representative Data:

Reagent Solvent Temperature Yield Notes
PBr₃ Anhydrous toluene 0–25°C ~90% Controlled addition to prevent overreaction
SOCl₂ DCM 0–25°C ~85% Excess reagent removed by distillation

Research findings indicate that halogenation efficiency improves with the use of diluents like isopropanol, which stabilize intermediates and facilitate better yields.

Synthesis via Nucleophilic Substitution and Reduction

Method Overview:
Starting from a benzyl precursor bearing the trifluoromethyl group, halogenation at the benzylic position is achieved through nucleophilic substitution or radical halogenation, followed by reduction to the alcohol.

Stepwise Process:

  • Preparation of Benzyl Halide:

    • React the corresponding benzyl alcohol with PBr₃ or SOCl₂ under inert atmosphere at low temperature.
    • This yields the benzyl halide intermediate.
  • Reduction to Benzyl Alcohol:

    • The benzyl halide can be reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), although in this context, the halogenation step often directly yields the alcohol.

Research Data:

  • Halogenation with phosphorus tribromide at 0°C yields benzyl bromides with high purity, which can be hydrolyzed to the alcohol with water or dilute acid.

Direct Halogenation of the Aromatic Ring

Method Overview:
Electrophilic aromatic substitution (EAS) using halogenating agents in the presence of catalysts (e.g., FeBr₃, AlCl₃) can introduce halogen substituents onto the aromatic ring, especially at activated positions.

Conditions and Notes:

  • Reagents: Bromine (Br₂), chlorine (Cl₂) with Lewis acid catalysts.
  • Temperature: Typically 25°C to 50°C.
  • Selectivity: Controlled to favor substitution at the desired position, often requiring directing groups or protecting groups.

Limitations:
This method is less selective for benzylic halogenation and is generally used for aromatic ring substitution rather than benzylic position.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group is introduced via nucleophilic aromatic substitution or through the use of trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

Key Methods:

  • Electrophilic trifluoromethylation:

    • Using reagents like Togni’s reagent or Umemoto’s reagent in the presence of catalysts to add CF₃ groups onto aromatic rings.
  • Research Findings:

    • The trifluoromethyl group can be introduced onto the aromatic ring before halogenation, or onto the benzyl position via radical pathways.

Summary of Preparation Data

Method Reagents Conditions Yield Remarks
Halogenation with PBr₃ PBr₃, toluene 0–25°C 90% Efficient for benzyl bromide formation
Halogenation with SOCl₂ SOCl₂, DCM 0–25°C 85% Suitable for benzyl chloride intermediates
Direct aromatic halogenation Br₂/Cl₂, FeCl₃/FeBr₃ 25–50°C Variable Less selective, used with directing groups
Trifluoromethylation CF₃I, catalysts Room temperature 70–85% For CF₃ group introduction

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 4-bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via sequential halogenation and functionalization of a benzyl alcohol precursor. A common approach involves bromination and chlorination of a trifluoromethyl-substituted toluene derivative, followed by hydroxylation . Optimization may include:

  • Temperature control to minimize side reactions (e.g., over-halogenation).
  • Catalyst selection (e.g., Lewis acids like FeCl₃ for regioselective halogenation).
  • Purification via column chromatography (silica gel, CH₂Cl₂/hexane gradients) to isolate the product from unreacted starting materials .

Advanced Regioselectivity Challenges

Q: How can competing reactivity of bromo, chloro, and trifluoromethyl groups be managed during functionalization? A: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to specific positions. To address regioselectivity:

  • Use directing group strategies (e.g., temporary protection of the hydroxyl group to alter electronic effects).
  • Employ low-temperature kinetic control to favor desired intermediates.
  • Validate regiochemical outcomes using NOESY NMR or X-ray crystallography .

Basic Characterization Techniques

Q: What spectroscopic methods are essential for confirming the structure of this compound? A: Key techniques include:

  • ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., -OH at δ 4.8–5.2 ppm; CF₃ splitting patterns).
  • FT-IR : Confirm hydroxyl (∼3300 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for Br/Cl .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies between calculated and observed spectral data (e.g., NMR chemical shifts)? A: Potential causes and solutions:

  • Solvent effects : Re-measure in deuterated solvents matching literature conditions.
  • Conformational flexibility : Use variable-temperature NMR to assess dynamic effects.
  • Computational validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Basic Purification Strategies

Q: What are the recommended methods for purifying this compound, given its sensitivity to moisture and heat? A:

  • Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) to avoid decomposition.
  • Short-path distillation : For liquid forms, employ low-pressure distillation (≤1 mm Hg) below 100°C.
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Reactivity in Cross-Coupling

Q: How does the benzyl alcohol moiety participate in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling)? A: The hydroxyl group can act as a directing group or be protected (e.g., as a silyl ether) to prevent interference. Key considerations:

  • Protection : Use tert-butyldimethylsilyl (TBS) groups for stability under basic conditions.
  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for efficient coupling with aryl boronic acids.
  • Post-reaction deprotection : TBAF in THF to regenerate the hydroxyl group .

Safety and Hazard Mitigation

Q: What specific hazards are associated with handling this compound, and how can risks be minimized? A: Hazards include:

  • Skin/eye irritation : Use nitrile gloves and goggles; work in a fume hood.
  • Thermal instability : Avoid open flames; store away from oxidizers.
  • Waste disposal : Quench with aqueous NaHCO₃ before incineration .

Stability Under Reaction Conditions

Q: How does the compound degrade under acidic or basic conditions, and what stabilizers can extend its shelf life? A:

  • Acidic conditions : The benzyl alcohol may dehydrate to form a benzyl chloride derivative. Stabilize with radical inhibitors (e.g., BHT).
  • Basic conditions : Saponification of esters or elimination reactions may occur. Use buffered solutions (pH 6–8).
  • Long-term storage : Add molecular sieves (3Å) to absorb moisture .

Applications in Medicinal Chemistry

Q: How is this compound utilized as a building block in drug discovery? A: It serves as:

  • Core scaffold for kinase inhibitors (e.g., JAK/STAT pathway modulators).
  • Intermediate in synthesizing fluorinated analogs of bioactive molecules (e.g., antipsychotics).
  • Metabolic stability enhancer : Trifluoromethyl groups reduce cytochrome P450-mediated degradation .

Advanced Mechanistic Studies

Q: What experimental designs are recommended to probe the compound’s reactivity in nucleophilic aromatic substitution (SNAr)? A:

  • Kinetic studies : Vary nucleophile concentration (e.g., amines, thiols) and monitor reaction progress via HPLC.
  • Isotopic labeling : Use ¹⁸O-water to track hydroxyl group participation.
  • Computational modeling : Map potential energy surfaces to identify transition states .

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